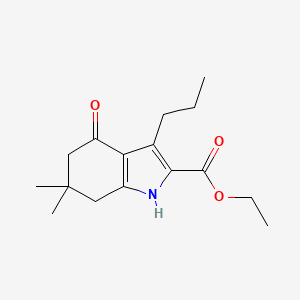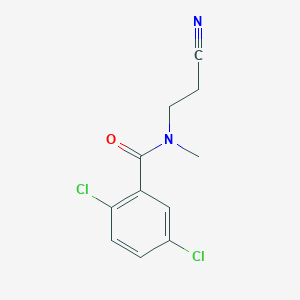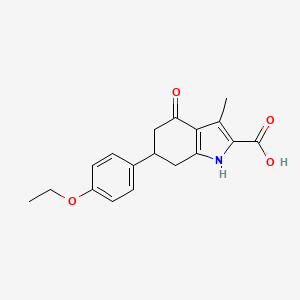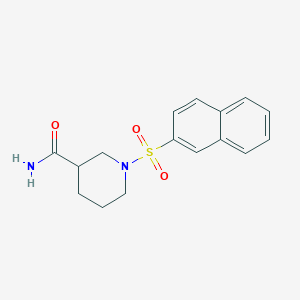![molecular formula C15H15FN2O4 B4413750 methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the Biginelli reaction, a multi-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones (Biginelli compounds) from an aldehyde, β-keto ester, and urea. For instance, Cleetus et al. (2020) described the synthesis of a compound through a solvent-free Biginelli reaction under mild conditions without using catalysts (Cleetus, Rani, Dharma Rao, & Chopra, 2020).
Molecular Structure Analysis
The molecular structure of the compound showcases solvatomorphism, with different solvated forms demonstrating diverse crystal structures. The analysis of its crystal structure in various forms, including anhydrous and solvated states, reveals intricate details about its molecular arrangement and interaction patterns within crystals. Hydrogen-bonding interactions play a significant role in the crystal packing of these forms, contributing to the characteristic dimer formations through N-H...O=C interactions (Cleetus et al., 2020).
Chemical Reactions and Properties
Reactivity studies of similar compounds have shown that the fluorophenyl group can significantly influence the molecular conformation and interactions within crystals, affecting the compound's reactivity. For example, Chopra et al. (2006) investigated how the substitution of a fluorine atom can alter supramolecular assemblies through C-H...F interactions, highlighting the role of weak interactions alongside N-H...O and C-H...O hydrogen bonds in stabilizing molecular structures (Chopra, Mohan, Vishalakshi, & Guru Row, 2006).
Physical Properties Analysis
The physical properties, including solvatomorphism and thermal behavior of the compound and its derivatives, are influenced by their molecular structure and crystalline form. Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments have been used to analyze these properties, revealing the stability and phase transitions of different forms (Cleetus et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that many indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound may be related to, are known to interact with their targets in a variety of ways, often resulting in changes in cellular function . The specific changes would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives, which this compound may be related to, are known to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and could include changes in cellular metabolism, signaling, and gene expression .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBZWCHVKUNJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)

![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine](/img/structure/B4413691.png)


![N-(2,3-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4413729.png)
![2-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B4413737.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4413740.png)
![N-(3-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413746.png)

![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
![methyl 5-[(4-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4413765.png)
